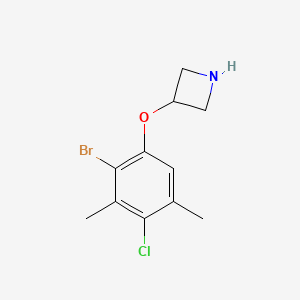![molecular formula C13H20ClNO2 B1441708 3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1220032-48-3](/img/structure/B1441708.png)
3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride
Overview
Description
Molecular Structure Analysis
The linear formula for “3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride” is C13H19O2N1 . The CAS Number is 1220178-73-3 . Unfortunately, the specific molecular structure is not provided in the sources.Physical And Chemical Properties Analysis
The physical form of “3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride” is solid . The flash point is not applicable .Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a core component of this compound, is a common feature in medicinal chemistry due to its presence in many biologically active molecules . The sp3-hybridization of the pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage through a phenomenon known as "pseudorotation" . This makes it an invaluable scaffold for designing drugs with specific target selectivity.
Pharmacokinetics: ADME/Tox Optimization
Incorporating the pyrrolidine structure into drug candidates can significantly affect their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles . The heteroatomic nature of the pyrrolidine ring can be utilized to modify physicochemical parameters, optimizing the ADME/Tox results for potential pharmaceuticals.
Biological Activity: Steric Factors and SAR
The steric factors introduced by substituents on the pyrrolidine ring can influence biological activity. The structure-activity relationship (SAR) of compounds featuring the pyrrolidine ring is a subject of ongoing research, with different stereoisomers and spatial orientations of substituents leading to varied biological profiles .
Synthetic Chemistry: Ring Construction and Functionalization
The pyrrolidine ring can be constructed from various cyclic or acyclic precursors, and existing pyrrolidine rings can be further functionalized, for example, through proline derivatives . This flexibility in synthesis allows for the creation of a wide array of compounds with diverse properties and applications.
Cancer Research: Apoptosis and Antiproliferative Effects
Pyrrolidine derivatives have shown promise in cancer research. For instance, certain pyrrolidine alkaloids have been found to cause apoptotic cell death in breast cancer cells and exhibit antiproliferative effects in various cancer cell lines .
Neuropharmacology: Seizure Protection
In neuropharmacological studies, pyrrolidine derivatives have demonstrated protective effects in seizure models. Compounds with the pyrrolidine structure have shown favorable protection in seizure tests, indicating potential applications in the treatment of neurological disorders .
Safety And Hazards
properties
IUPAC Name |
3-[(3-methoxyphenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-13-4-2-3-11(7-13)9-16-10-12-5-6-14-8-12;/h2-4,7,12,14H,5-6,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGZOPKOGVZNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



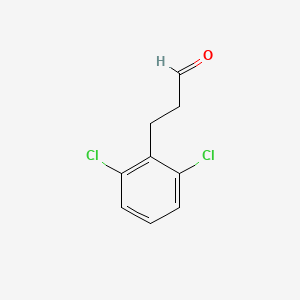
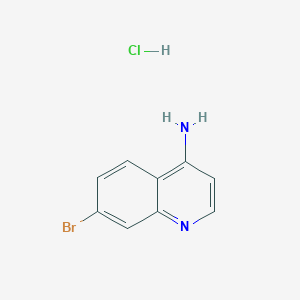
![2-[(3-Pyridinyloxy)methyl]benzoic acid](/img/structure/B1441627.png)
![2-[(6-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1441628.png)
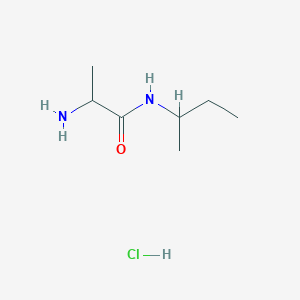


![3-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441634.png)
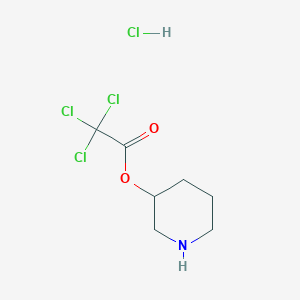
![4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441639.png)
![2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1441640.png)
![2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1441641.png)

